molecular formula C14H21NO2 B11174558 N-(2-methoxybenzyl)-2,2-dimethylbutanamide

N-(2-methoxybenzyl)-2,2-dimethylbutanamide

Cat. No.: B11174558
M. Wt: 235.32 g/mol
InChI Key: WMRKCUHVVQDORC-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2,2-dimethylbutanamide: is a synthetic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-2,2-dimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 2,2-dimethylbutanamide.

    Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with 2,2-dimethylbutanamide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a controlled temperature (e.g., 50-70°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s interactions with biological systems are of interest for understanding its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, resulting in various physiological effects.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-2,2-dimethylbutanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (25I-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe).

    Uniqueness: Unlike its counterparts, this compound has a distinct chemical structure that may result in different pharmacological properties and applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific domains.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,2-dimethylbutanamide

InChI

InChI=1S/C14H21NO2/c1-5-14(2,3)13(16)15-10-11-8-6-7-9-12(11)17-4/h6-9H,5,10H2,1-4H3,(H,15,16)

InChI Key

WMRKCUHVVQDORC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1OC

Origin of Product

United States

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